molecular formula C10H9F3N2O B12087671 1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12087671
M. Wt: 230.19 g/mol
InChI Key: ZWDNXKAQIQAKDJ-UHFFFAOYSA-N
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Description

1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylbenzimidazole with trifluoromethylating agents under specific conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

    1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the ethyl group, leading to variations in its reactivity and applications.

    1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one:

The presence of the trifluoromethyl group in this compound makes it unique and enhances its stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

3-ethyl-4-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C10H9F3N2O/c1-2-15-8-6(10(11,12)13)4-3-5-7(8)14-9(15)16/h3-5H,2H2,1H3,(H,14,16)

InChI Key

ZWDNXKAQIQAKDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=C2NC1=O)C(F)(F)F

Origin of Product

United States

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